molecular formula C8H10 B13833587 P-Xylene-A,A,A-D3

P-Xylene-A,A,A-D3

Cat. No.: B13833587
M. Wt: 109.18 g/mol
InChI Key: URLKBWYHVLBVBO-FIBGUPNXSA-N
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Description

P-Xylene-A,A,A-D3: is a deuterated form of p-xylene, an aromatic hydrocarbon. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in spectroscopy and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Xylene-A,A,A-D3 can be synthesized through the deuteration of p-xylene. One common method involves the reaction of p-xylene with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The deuteration process is carefully controlled to ensure the replacement of hydrogen atoms with deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: P-Xylene-A,A,A-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

P-Xylene-A,A,A-D3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of P-Xylene-A,A,A-D3 is primarily related to its deuterium content. Deuterium atoms have different nuclear properties compared to hydrogen atoms, which can affect the compound’s behavior in chemical reactions and biological systems. The presence of deuterium can influence reaction rates, metabolic pathways, and the stability of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and tracer studies. The presence of deuterium provides distinct spectral properties and allows for the tracking of the compound in complex biological and chemical systems .

Properties

Molecular Formula

C8H10

Molecular Weight

109.18 g/mol

IUPAC Name

1-methyl-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3

InChI Key

URLKBWYHVLBVBO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C

Canonical SMILES

CC1=CC=C(C=C1)C

Origin of Product

United States

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